3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid
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Overview
Description
3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a bromophenyl group, and a cyanoacrylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a suitable chalcone with hydrazine derivatives under reflux conditions. The reaction is often carried out in ethanol with the addition of glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This compound shares the pyrazole ring and bromophenyl group but has different substituents, leading to distinct biological activities.
3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: Another similar compound with a simpler structure, used in various chemical syntheses.
Uniqueness
The uniqueness of 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C16H13BrN4O3 |
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Molecular Weight |
389.20 g/mol |
IUPAC Name |
3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24) |
InChI Key |
BDLNALUQJNZQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br |
Origin of Product |
United States |
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